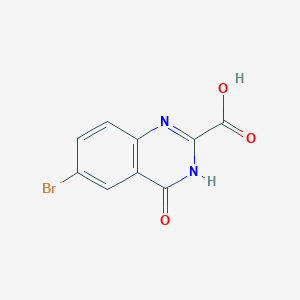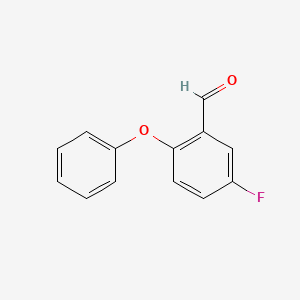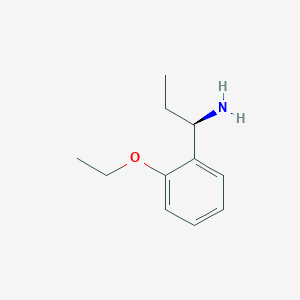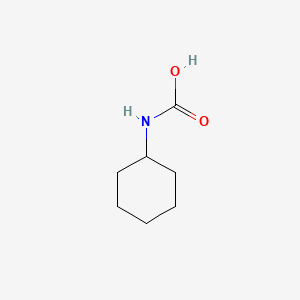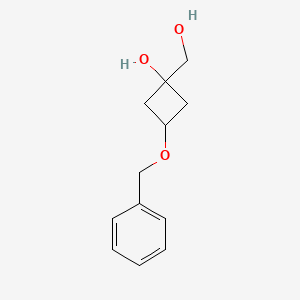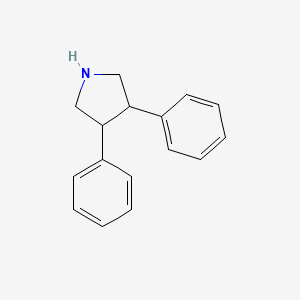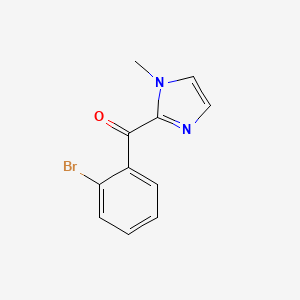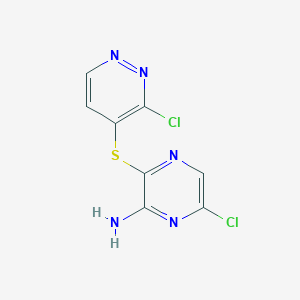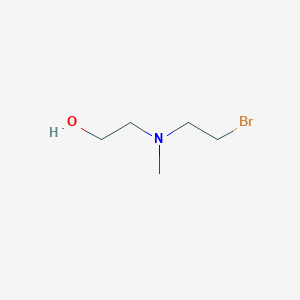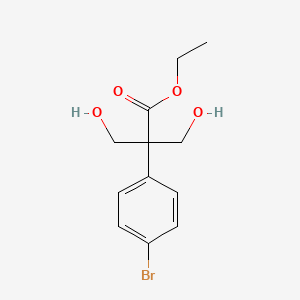
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials include substituted naphthyridines and appropriate alkylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the naphthyridine family are often studied for their potential antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is of interest in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1,6-naphthyridin-2(1H)-one: A structurally related compound with similar biological activities.
3-Isopropyl-1,6-naphthyridin-2(1H)-one:
Uniqueness
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C14H17ClN2O2 |
|---|---|
Peso molecular |
280.75 g/mol |
Nombre IUPAC |
7-chloro-1-(2-methoxyethyl)-3-propan-2-yl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)11-6-10-8-16-13(15)7-12(10)17(14(11)18)4-5-19-3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
YNPPINVLOSGMLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=CN=C(C=C2N(C1=O)CCOC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


